

Long-Term Performance of Lubricants with Advanced Additive Systems: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lubrizol 859*

Cat. No.: *B1174989*

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In the realm of industrial and automotive lubricants, the longevity and efficacy of the formulation are paramount. Additives play a crucial role in enhancing the performance of base oils, protecting machinery, and extending service intervals. This guide provides a comparative analysis of lubricants formulated with advanced additive systems, focusing on two key performance areas: rust inhibition and viscosity index improvement. While direct, long-term comparative data for specific branded additives like **Lubrizol 859** is often proprietary, this document presents typical performance characteristics of different classes of additives used for these functions, supported by standardized testing protocols.

Data Presentation: Performance Comparison

The following tables summarize the typical performance of different types of rust inhibitors and viscosity index improvers in long-term lubricant testing. The data is representative of what researchers might find when evaluating these additive technologies under controlled conditions.

Table 1: Comparison of Rust Inhibitor Performance

Additive Type	ASTM D665A (Distilled Water) Rating	ASTM D665B (Synthetic Seawater) Rating	Salt Fog Spray (ASTM B117) - Hours to Failure	Demulsibility (ASTM D1401) - Oil/Water/Emul sion (mL) & Time (min)
Calcium Sulfonate	Pass (No Rust)	Pass (No Rust)	> 200	40/40/0 (20)
Barium Sulfonate	Pass (No Rust)	Pass (No Rust)	> 250	38/40/2 (30)
Amine Phosphate	Pass (No Rust)	Fail (Moderate Rust)	< 100	35/38/7 (60)
Carboxylic Acid Derivative	Pass (No Rust)	Pass (Light Rust)	100 - 150	40/39/1 (25)

Table 2: Comparison of Viscosity Index Improver (VII) Performance

Additive Type	Thickening Efficiency (%)	Shear Stability Index (SSI)	Low-Temperature Performance (CCS Viscosity)	Oxidation Stability (RPVOT - ASTM D2272) - % of fresh oil after aging
Olefin Copolymer (OCP)	High	25 - 50	Good	60%
Polymethacrylate (PMA)	Moderate to High	15 - 35	Excellent	75%
Styrene-Isoprene Copolymer	Very High	40 - 60	Fair	50%
Polyisobutylene (PIB)	Low to Moderate	< 10	Good	85%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These standard tests are crucial for evaluating the long-term performance and durability of lubricant additives.

ASTM D665: Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water

This test method is designed to evaluate a lubricant's ability to prevent the rusting of ferrous components when the oil is mixed with water.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Apparatus: A beaker containing the oil sample, a temperature-controlled bath, a stirrer, and a cylindrical steel test specimen.
- Procedure:
 - A 300 mL sample of the test oil is placed in a beaker.[\[4\]](#)
 - A polished cylindrical steel rod is suspended in the oil.[\[4\]](#)
 - 30 mL of either distilled water (Procedure A) or synthetic seawater (Procedure B) is added to the beaker.[\[4\]](#)
 - The mixture is heated to 60°C and stirred at a constant speed (typically 1000 rpm) for a specified duration, usually 4 or 24 hours.[\[4\]](#)[\[5\]](#)
 - At the end of the test period, the steel specimen is removed, washed, and visually inspected for any signs of rust.
- Data Reported: The result is typically reported as "Pass" or "Fail." A "Pass" indicates no more than a few isolated rust spots. The degree of rusting can also be rated for more detailed comparisons.[\[6\]](#)

ASTM D2272: Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

This test evaluates the oxidation stability of a lubricant in the presence of water and a copper catalyst under elevated temperature and oxygen pressure.^{[7][8][9]} It is often used to assess the remaining useful life of in-service oils.^[7]

- Apparatus: A pressure vessel (bomb) that can be rotated, a temperature-controlled bath, a pressure gauge, and a copper catalyst coil.
- Procedure:
 - A 50-gram sample of the oil, 5 mL of water, and a polished copper catalyst coil are placed inside the pressure vessel.
 - The vessel is sealed, charged with oxygen to a pressure of 90 psi (620 kPa), and placed in a bath maintained at 150°C.^[10]
 - The vessel is rotated at 100 rpm at an angle of 30 degrees.^[8]
 - The pressure inside the vessel is monitored continuously. The test ends when the pressure drops by a specified amount (25 psi) from the maximum observed pressure.^[8]
- Data Reported: The result is the time, in minutes, required to reach the specified pressure drop. A longer time indicates better oxidation stability.

ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

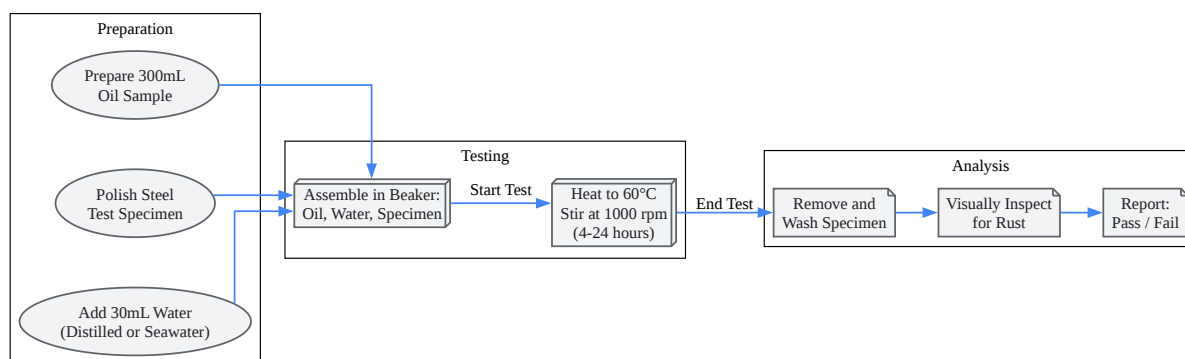
This test method assesses the anti-wear properties of a lubricant under sliding contact.^{[11][12][13]}

- Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.^[12]
- Procedure:
 - The three stationary balls are clamped in the test cup, and the test lubricant is added to cover them.

- The fourth ball is brought into contact with the stationary balls and rotated at a specific speed (e.g., 1200 or 1800 rpm) under a defined load (e.g., 15 or 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[12]
- After the test, the three stationary balls are cleaned, and the average diameter of the wear scars on these balls is measured using a microscope.
- Data Reported: The average wear scar diameter in millimeters (mm). A smaller wear scar indicates better anti-wear protection.[12]

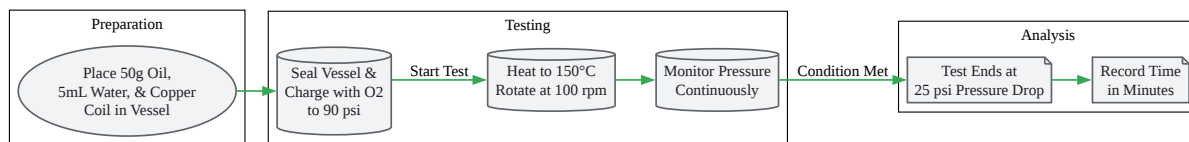
Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.



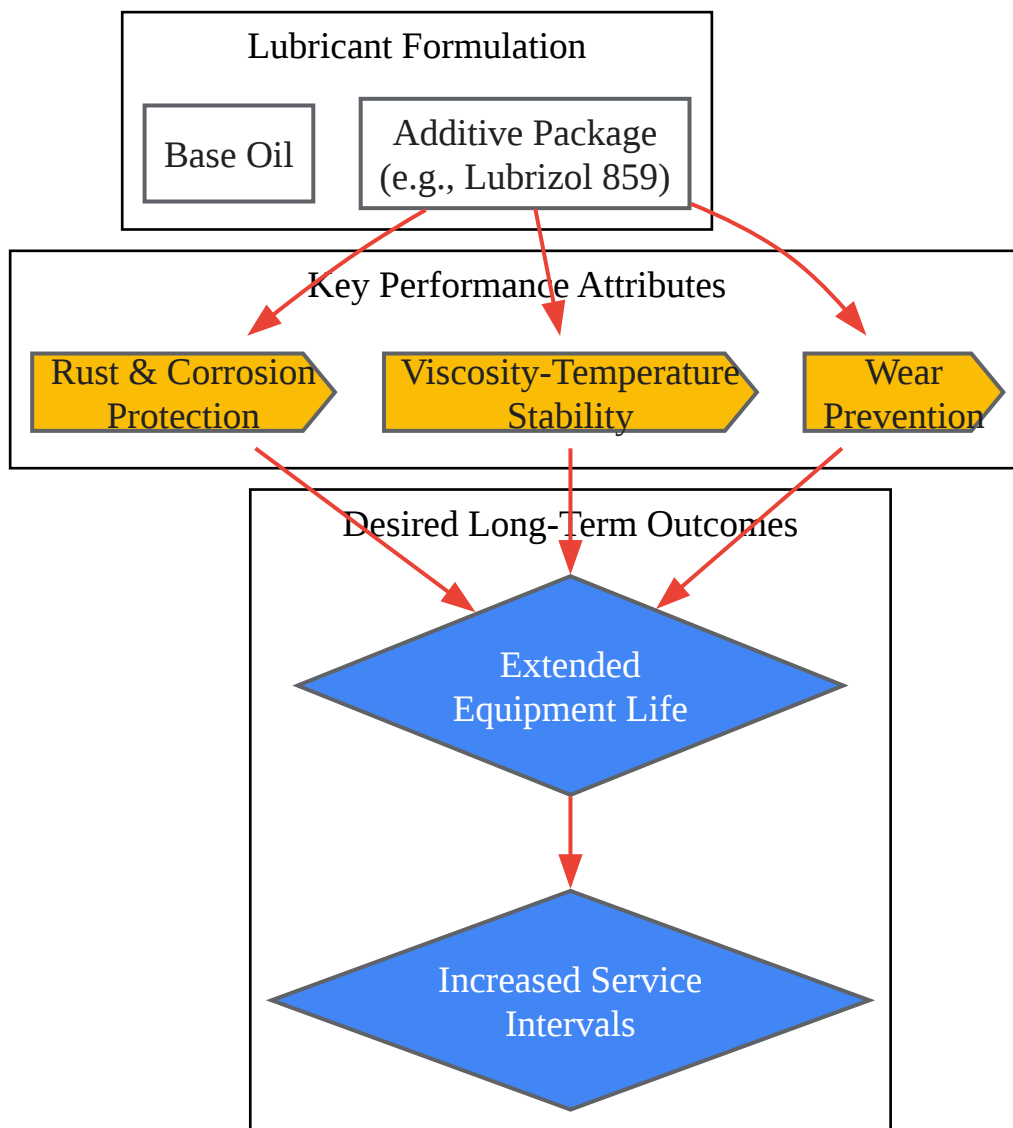
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Workflow for ASTM D665 Rust Prevention Test.



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Workflow for ASTM D2272 Oxidation Stability Test (RPVOT).



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Relationship between lubricant additives and performance.

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